molecular formula C18H14N4O2S B2563469 6-[(2-methylphenyl)methyl]-3-(pyridin-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione CAS No. 1251630-47-3

6-[(2-methylphenyl)methyl]-3-(pyridin-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione

Cat. No.: B2563469
CAS No.: 1251630-47-3
M. Wt: 350.4
InChI Key: DRBYDUPHGUGYPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(2-Methylphenyl)methyl]-3-(pyridin-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidine core substituted with a (2-methylphenyl)methyl group at position 6 and a pyridin-2-yl moiety at position 2.

The synthesis of such compounds typically involves cyclization and alkylation strategies. For example, describes the use of carbon disulfide and alkyl halides in the preparation of thiazolo[4,5-d]pyrimidine derivatives . Additionally, solid-phase synthetic methods have been developed for related trisubstituted thiazolo[4,5-d]pyrimidine-5,7-diones, enabling efficient diversification of substituents .

Properties

IUPAC Name

6-[(2-methylphenyl)methyl]-3-pyridin-2-yl-4H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S/c1-11-6-2-3-7-12(11)10-22-17(23)16-15(20-18(22)24)14(21-25-16)13-8-4-5-9-19-13/h2-9H,10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBYDUPHGUGYPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C3=C(C(=NS3)C4=CC=CC=N4)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-methylphenyl)methyl]-3-(pyridin-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a thioamide derivative in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-[(2-methylphenyl)methyl]-3-(pyridin-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields sulfoxides, while reduction with sodium borohydride produces thiazolidine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-[(2-methylphenyl)methyl]-3-(pyridin-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione involves the inhibition of CDK2 (cyclin-dependent kinase 2). The compound binds to the ATP-binding site of CDK2, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Formula Molecular Weight Biological Activity Reference
5-(2-Chlorophenyl)-3-phenyl-6H-thiazolo[4,5-d]pyrimidine-2,7-dione 5-(2-ClC₆H₄), 3-Ph C₁₇H₁₀ClN₃O₂S 355.8 Anticancer (in vitro)
6-Ethyl-3-(pyridin-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione 6-Et, 3-(pyridin-2-yl) C₁₂H₁₀N₄O₂S 274.3 Not reported (structural analogue)
2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol 2-SMe C₆H₅N₃O₂S₂ 215.25 Not reported (potential precursor)
6-Ethyl-5-((2-oxo-2-(p-tolyl)ethyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one 6-Et, 5-S(CH₂COC₆H₄-p-Me), 3-Ph C₂₂H₂₀N₄O₂S₃ 476.6 Medicinal (hypothetical)

Key Observations :

  • Substituent Position : The position of substituents significantly influences activity. For instance, the 3-pyridin-2-yl group in the target compound may enhance binding to kinase targets due to the nitrogen's electron-donating properties, whereas a phenyl group (as in ) could modulate lipophilicity .
  • Alkyl vs.

Insights :

  • The target compound’s synthesis likely parallels methods in and , utilizing alkylation of a thiazolo-pyrimidine precursor.
  • Triazolo analogues (e.g., ) employ CuSO₄ for cyclization, but their biological profiles differ due to the heterocycle’s electronic properties.

Anticancer Potential:

  • The 5-(2-chlorophenyl)-3-phenyl analogue (Table 1) showed in vitro cytotoxicity, with IR and NMR data confirming structural stability under physiological conditions .
  • Thiazolo[4,5-b]pyridin-2-one derivatives () demonstrated anticancer activity via [3+3] cyclocondensation, suggesting the core’s versatility in drug design .

Antibacterial Activity:

  • Alkylthio-substituted thiazolo[4,5-d]pyrimidines () exhibited moderate antibacterial effects, highlighting the importance of sulfur-containing groups .

Antiviral Activity:

  • Triazolo[4,5-d]pyrimidine-5,7-diones () showed antiviral activity, though their efficacy varies with aryl substituents .

Biological Activity

The compound 6-[(2-methylphenyl)methyl]-3-(pyridin-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. Its structure combines thiazole and pyrimidine rings, which are known for their pharmacological significance. This article delves into the biological activity of this compound, focusing on its mechanism of action, cytotoxic effects against cancer cell lines, and relevant case studies.

The primary mechanism of action for this compound involves the inhibition of cyclin-dependent kinase 2 (CDK2) . CDK2 plays a crucial role in cell cycle regulation by phosphorylating target proteins necessary for cell division. By binding to the ATP-binding site of CDK2, this compound effectively prevents the phosphorylation process. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Cytotoxic Activity

Numerous studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings from different research studies:

Cell Line IC50 Value (μM) Reference
MCF-7 (Breast)14.34
HCT-116 (Colon)6.90
A549 (Lung)Not specified

These results indicate that the compound exhibits significant cytotoxic activity against breast and colon cancer cell lines, suggesting its potential as an anti-cancer agent.

Case Studies and Research Findings

  • Study on Thiazolopyridazine Derivatives :
    A study focused on thiazolopyridazine derivatives reported that compounds similar to this compound demonstrated promising cytotoxicity against MCF-7 and HCT-116 cells. The derivatives showed IC50 values comparable to established chemotherapeutic agents like doxorubicin .
  • Synthesis and Biological Evaluation :
    Another research article highlighted the synthesis of various thiazolopyrimidine derivatives and their evaluation for CDK inhibition. The study found that modifications to the thiazole and pyrimidine rings significantly affected the biological activity and selectivity towards CDK2 .
  • Comparative Analysis :
    A comparative analysis with other pyridopyrimidine compounds indicated that this compound exhibited superior potency against certain cancer cell lines due to its unique structural features .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.